(S)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole
Description
(S)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole (CAS: 148461-13-6; Molecular Formula: C₂₈H₂₄NOP) is a chiral phosphine-oxazoline (PHOX) ligand widely used in asymmetric catalysis. Its structure features a benzyl group at the 4-position of the oxazoline ring and a diphenylphosphino-substituted phenyl group at the 2-position, connected via a propan-2-yl bridge. This configuration confers stereochemical rigidity and electronic tunability, making it effective in enantioselective transformations such as hydrogenations and cross-couplings . The compound is typically synthesized from (S)-(+)-2-phenylglycinol, with purity ≥98% and storage under inert conditions at 2–8°C .
Properties
IUPAC Name |
[2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30NOP/c1-31(2,30-32-25(23-33-30)22-24-14-6-3-7-15-24)28-20-12-13-21-29(28)34(26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-21,25H,22-23H2,1-2H3/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOZNEWJIXTBID-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30NOP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole typically involves the formation of the dihydrooxazole ring followed by the introduction of the diphenylphosphino group. One common method involves the cyclization of an appropriate amino alcohol with a benzyl halide under basic conditions to form the dihydrooxazole ring. The diphenylphosphino group is then introduced via a palladium-catalyzed coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole undergoes various types of chemical reactions, including:
Oxidation: The diphenylphosphino group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under hydrogenation conditions to modify the dihydrooxazole ring.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as sodium hydride or lithium diisopropylamide are used under anhydrous conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced dihydrooxazole derivatives, and various substituted benzyl derivatives.
Scientific Research Applications
(S)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Biology: Investigated for its potential as a chiral auxiliary in the synthesis of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (S)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole exerts its effects is primarily through its role as a ligand in catalytic processes. The diphenylphosphino group coordinates with transition metals, forming complexes that facilitate various catalytic reactions. These complexes can enhance the enantioselectivity and efficiency of the reactions by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
A. (R)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-4,5-dihydrooxazole (CAS: 164858-79-1)
- Key Differences: The 4-position substituent is a tert-butyl group instead of benzyl, reducing steric bulk but increasing hydrophobicity.
- Applications : Effective in asymmetric allylic alkylation due to its balanced steric and electronic profile .
B. (S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole (CAS: 1252576-14-9)
- Key Differences: The diphenylphosphino group is replaced by a quinoline moiety, introducing π-conjugation. This modification enhances π-π interactions, useful in stabilizing transition metals during catalysis.
- Applications : Preferred in photoluminescent materials and metal-organic frameworks (MOFs) .
C. (S)-4-Benzyl-2-(2-chloro-6-(diphenylphosphino)phenyl)-4,5-dihydrooxazole (CAS: 2634687-64-0)
- Key Differences: A chlorine atom at the 2-position of the phenyl ring introduces electron-withdrawing effects.
- Applications : Suitable for reactions requiring stabilized metal-ligand complexes, such as Suzuki-Miyaura couplings .
Electronic and Steric Effects
Catalytic Performance in Asymmetric Reactions
Biological Activity
(S)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its pharmacokinetic profiles based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C24H24NOP
- Molecular Weight : 373.42 g/mol
- CAS Number : 148461-13-6
The structure features a diphenylphosphino group, which is known to enhance biological activity through various mechanisms, including modulation of enzyme activity and interaction with cellular targets.
Antimicrobial Activity
Recent studies have highlighted the antifungal properties of oxazole derivatives, which include compounds structurally related to (S)-4-benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole. For instance, a series of 4,5-dihydrooxazole derivatives demonstrated broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 2 μg/mL .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| A30 | Candida albicans | 0.03 |
| A31 | Cryptococcus neoformans | 0.25 |
| A33 | Aspergillus fumigatus | 1.0 |
These findings suggest that (S)-4-benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole may share similar antifungal properties due to its structural characteristics.
Anticancer Activity
The potential anticancer activity of oxazole derivatives has also been explored. Compounds containing the oxazole ring have been reported to exhibit selective cytotoxicity against various cancer cell lines. For example, studies indicate that certain oxazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
Pharmacokinetics and Metabolism
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. Research on related compounds has shown that they possess favorable pharmacokinetic properties, such as metabolic stability and low toxicity profiles. For instance, some derivatives demonstrated half-lives in human liver microsomes exceeding 60 minutes while exhibiting minimal inhibition of cytochrome P450 enzymes CYP3A4 and CYP2D6 .
Case Studies
- Case Study on Antifungal Activity : A study evaluated the antifungal efficacy of a series of 4,5-dihydrooxazole derivatives against Candida albicans. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antifungal activity compared to those with electron-donating groups.
- Case Study on Cancer Cell Lines : Another study assessed the cytotoxic effects of oxazole derivatives on breast cancer cell lines. The results revealed that specific substitutions on the oxazole ring significantly increased cytotoxicity, suggesting that (S)-4-benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole could be optimized for better therapeutic outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
